molecular formula C8H10N2O B13912214 4-cyclopropyl-6-methoxyPyrimidine

4-cyclopropyl-6-methoxyPyrimidine

Cat. No.: B13912214
M. Wt: 150.18 g/mol
InChI Key: PKMVVCNFYJKUAH-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-methoxypyrimidine is a pyrimidine derivative featuring a cyclopropyl substituent at the 4-position and a methoxy group at the 6-position. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-cyclopropyl-6-methoxypyrimidine

InChI

InChI=1S/C8H10N2O/c1-11-8-4-7(6-2-3-6)9-5-10-8/h4-6H,2-3H2,1H3

InChI Key

PKMVVCNFYJKUAH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-6-methoxyPyrimidine typically involves the following steps:

    Cyclopropylation: Starting with a suitable pyrimidine precursor, a cyclopropyl group is introduced at position 4. This can be achieved through a cyclopropanation reaction using cyclopropyl bromide and a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-6-methoxyPyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the methoxy group.

    Oxidation and Reduction: Products include oxides or reduced forms of the compound.

Scientific Research Applications

4-cyclopropyl-6-methoxyPyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-methoxyPyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methoxy groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid processes.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The table below compares 4-cyclopropyl-6-methoxypyrimidine with structurally related pyrimidine derivatives from the literature:

Compound Name Substituents (Positions) Key Functional Groups Biological/Industrial Relevance Reference
This compound Cyclopropyl (C4), Methoxy (C6) Methoxy, Cyclopropyl Potential agrochemical/pharmaceutical N/A (hypothetical)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (C2), Methyl (C6), Carboxylic acid (C4) Carboxylic acid, Chloro Intermediate in synthesis
6-Chloro-4-hydroxypyrimidine Chloro (C6), Hydroxy (C4) Hydroxy, Chloro Laboratory/industrial use
Methyl 4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate Fluorophenyl (C4), Isopropyl (C6), Ester (C5) Aromatic, Ester Crystallography studies
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-dihydropyrimidine-5-carbonitrile Methoxyethylsulfanyl (C2), Methylpropyl (C4), Nitrile (C5) Nitrile, Thioether Chemotherapeutic candidate
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound donates electron density to the pyrimidine ring, contrasting with electron-withdrawing groups like chloro (in ) or nitrile (in ), which alter reactivity in substitution or coupling reactions.
  • Biological Relevance : Compounds like the nitrile-bearing derivative in highlight pyrimidines' role in drug discovery, suggesting that this compound could similarly target enzymes or receptors.
Melting Points and Stability:
  • The nitrile-containing pyrimidine in has a melting point of 113–115°C, while esters (e.g., ) typically exhibit lower melting points due to reduced crystallinity. The cyclopropyl group may increase thermal stability compared to aliphatic chains (e.g., isopropyl in ).
  • Methoxy groups generally enhance solubility in polar solvents, whereas chloro or nitrile substituents () reduce solubility due to increased hydrophobicity.

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